cis-2-Nonen-1-ol

Catalog No.
S782789
CAS No.
41453-56-9
M.F
C₉H₁₈O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-2-Nonen-1-ol

CAS Number

41453-56-9

Product Name

cis-2-Nonen-1-ol

IUPAC Name

(Z)-non-2-en-1-ol

Molecular Formula

C₉H₁₈O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7-

InChI Key

NSSALFVIQPAIQK-FPLPWBNLSA-N

SMILES

CCCCCCC=CCO

Solubility

Soluble in oils and common organic solvents; Slightly soluble in water
Soluble (in ethanol)

Synonyms

(Z)-2-Nonenyl alcohol; cis-2-Nonen-1-ol; (2Z)-2-Nonen-1-ol

Canonical SMILES

CCCCCCC=CCO

Isomeric SMILES

CCCCCC/C=C\CO

Occurrence and Properties:

cis-2-Nonen-1-ol, also known as cis-nonen-1-ol, is a naturally occurring unsaturated fatty alcohol found in various fruits, including:

  • Honeydew melon []
  • Watermelon []
  • Cantaloupe []
  • Strawberries []

It is a colorless liquid with a characteristic odor described as melon-like, green, or fatty [, ].

Research Applications:

Scientific research on cis-2-Nonen-1-ol primarily focuses on its:

  • Flavoring properties: It is a FEMA (Flavor and Extract Manufacturers Association) Generally Recognized As Safe (GRAS) substance approved for use as a flavoring agent in food []. Studies have explored its role in contributing to the aroma and taste of various food products [, ].
  • Biological activity: Some research has investigated the potential biological activities of cis-2-Nonen-1-ol, including its antimicrobial and insecticidal properties [, ]. However, more research is needed to fully understand these potential effects.

cis-2-Nonen-1-ol, also known by its IUPAC name (2E)-non-2-en-1-ol, has the molecular formula C9H18O and a molecular weight of approximately 142.24 g/mol . This compound features a hydroxy group (-OH) at the terminal position of a nonene chain, making it a primary alcohol. It is notable for its cis configuration at the double bond between the second and third carbon atoms in the chain. The compound is often found in various natural sources and is recognized for its pleasant odor, which contributes to its use as a flavoring agent in food products .

The mechanism of action of cis-2-Nonen-1-ol in terms of flavor perception is not entirely understood. However, it is believed to interact with olfactory receptors in the nose, triggering specific aroma sensations associated with melons and other fruits [].

While safety data for cis-2-Nonen-1-ol is limited, the Good Scents Company suggests it has low toxicity when used within recommended levels in fragrances []. However, as with any chemical, it is essential to handle it with care, following proper safety protocols for laboratory use and adhering to recommended usage levels in the food industry.

Typical of alcohols, including:

  • Esterification: Reacts with carboxylic acids to form esters.

    RCOOH+C9H18ORCOOC9H17+H2O\text{RCOOH}+\text{C}_9\text{H}_{18}\text{O}\rightarrow \text{RCOOC}_9\text{H}_{17}+\text{H}_2\text{O}
  • Oxidation: Can be oxidized to form aldehydes or ketones.

    C9H18O+[O]C9H16O+H2O\text{C}_9\text{H}_{18}\text{O}+[O]\rightarrow \text{C}_9\text{H}_{16}\text{O}+\text{H}_2\text{O}

These reactions highlight its functional versatility in organic synthesis.

Research indicates that cis-2-Nonen-1-ol exhibits various biological activities. It has been reported to possess antimicrobial properties, making it potentially useful in food preservation . Additionally, it may have applications in perfumery due to its pleasant scent profile. Its presence in natural products like passion fruit suggests potential roles in flavor enhancement and sensory perception .

Several methods can be employed to synthesize cis-2-Nonen-1-ol:

  • Hydroformylation of Alkenes: This method involves the reaction of 1-octene with carbon monoxide and hydrogen in the presence of a catalyst to produce nonanal, which can then be reduced to cis-2-Nonen-1-ol.
  • Reduction of Nonenoic Acids: Nonenoic acids can be reduced using lithium aluminum hydride or sodium borohydride to yield cis-2-Nonen-1-ol.
  • Isomerization: Starting from trans isomers or other nonene derivatives through catalytic processes can also yield cis configurations.

cis-2-Nonen-1-ol finds applications across various industries:

  • Flavoring Agent: Used in food products for its fruity aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant odor.
  • Chemical Intermediate: Serves as a precursor for synthesizing other chemical compounds.

Studies on the interactions of cis-2-Nonen-1-ol with biological systems have shown that it may influence sensory receptors related to taste and smell. Its antimicrobial properties suggest potential interactions with microbial membranes, leading to cell disruption . Further research into its pharmacological effects could reveal additional therapeutic potentials.

Several compounds share structural similarities with cis-2-Nonen-1-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
trans-2-nonenalC9H18OExhibits trans configuration at the double bond
1-OctanolC8H18OA straight-chain fatty alcohol without double bonds
3-HexanolC6H14OShorter chain length compared to cis-2-nonenol

cis-2-Nonen-1-ol is unique due to its specific configuration and position of the hydroxy group, which influences both its physical properties and biological activities compared to these similar compounds.

Physical Description

Colourless liquid; Melon aroma

XLogP3

3

Density

0.841-0.847

UNII

JLW774VC2R

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 115 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 114 of 115 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41453-56-9

Wikipedia

(2Z)-2-nonen-1-ol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

2-Nonen-1-ol, (2Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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